3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline
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Overview
Description
The compound “3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline” is a chemical compound that is part of the pyridine family . Pyridines are a class of organic compounds that have a six-membered ring with one nitrogen atom and five carbon atoms. The trifluoromethyl group (-CF3) is a functional group in organic chemistry that consists of three fluorine atoms attached to a carbon atom. It is often used in pharmaceuticals and agrochemicals for its unique properties .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are key structural motifs in active agrochemical and pharmaceutical ingredients, has been extensively studied . Various methods of synthesizing these compounds have been reported, such as chlorination under liquid-phase conditions to afford the intermediate 2,3-dichloro-5-(trichloromethyl)pyridine (2,3,5-DCTC); subsequent vapor–phase fluorination of 2,3,5-DCTC .Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed synthesis methods for a range of compounds related to 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline, exploring their antibacterial and anticancer properties. These compounds exhibit potent activity against certain cancer cell lines and bacterial strains, highlighting the chemical's potential in therapeutic applications. Notably, the synthesis techniques have enabled the creation of derivatives with varied biological activities, illustrating the compound's versatility in chemical synthesis (Bondock & Gieman, 2015).
Material Science and Photophysical Properties
In the realm of material science, the compound has contributed to the development of new rhenium tricarbonyl complexes. These complexes, characterized by their photophysical properties, have been studied through both experimental and computational methods. The research provides insights into the effects of organic ligands on the optical properties and electronic structure of the complexes, which are crucial for applications in photovoltaics and light-emitting devices (Albertino et al., 2007).
Antimicrobial and Antifungal Activity
Another study focused on the synthesis of novel quinoline derivatives incorporating pyrazoline and pyridine analogues. These compounds were tested for their antibacterial and antifungal activity against various strains, demonstrating their potential as antimicrobial agents. This research underlines the importance of structural modification in enhancing the biological activity of quinoline-based compounds, providing a pathway for the development of new antimicrobial drugs (Desai, Patel, & Dave, 2016).
Catalysis and Chemical Reactions
The compound's derivatives have also been explored for their catalytic properties, particularly in the context of hydroesterification reactions. Such studies not only contribute to the understanding of catalytic mechanisms but also offer practical applications in industrial chemistry, demonstrating the compound's role in facilitating efficient chemical transformations (Matsuda, 1973).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with various proteins and enzymes in the body .
Mode of Action
It is believed that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
The compound’s structure suggests that it may have good bioavailability .
Result of Action
Similar compounds have been known to induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-methylquinoline. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and efficacy .
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClF3N2/c1-9-11-4-2-3-5-14(11)21-8-12(9)15-13(17)6-10(7-22-15)16(18,19)20/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQDCHZNAXXFIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=CC=CC=C12)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClF3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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